molecular formula C11H13N3OS B12912257 4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole CAS No. 116850-71-6

4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole

Cat. No.: B12912257
CAS No.: 116850-71-6
M. Wt: 235.31 g/mol
InChI Key: ITHHMPLHGBBWAA-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole is a sulfur-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a 4-methylphenyl group at position 3, and a methylsulfinyl moiety at position 3. The methylsulfinyl group (–SOCH₃) distinguishes it from thiol (–SH) or thioether (–S–R) derivatives, conferring distinct electronic and steric properties. This compound is synthesized via oxidation of its thioether precursor (e.g., 5-(methylthio)-1,2,4-triazole) using hydrogen peroxide under alkaline conditions .

Properties

CAS No.

116850-71-6

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

4-methyl-3-(4-methylphenyl)-5-methylsulfinyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3OS/c1-8-4-6-9(7-5-8)10-12-13-11(14(10)2)16(3)15/h4-7H,1-3H3

InChI Key

ITHHMPLHGBBWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole with an oxidizing agent to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including catalyst selection and reaction time, is crucial for efficient production.

Types of Reactions:

    Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.

    Reduction: The sulfinyl group can be reduced back to a thioether group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-Methyl-3-(methylsulfonyl)-5-(p-tolyl)-4H-1,2,4-triazole.

    Reduction: Formation of 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfinyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The sulfinyl group at position 5 is critical for bioactivity and physicochemical properties. Key analogues include:

Compound Name Position 5 Substituent Key Properties/Activities Reference ID
4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole –SOCH₃ (sulfinyl) Enhanced polarity, potential antimicrobial
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole –SCH₂Ar (thioether) Antifungal activity
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole –SH (thiol) Corrosion inhibition (89.7–97% efficiency)
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole –SMe (thioether) Antioxidant, COX-2 inhibition (93.5% SI)

Key Observations :

  • Sulfinyl vs. Thioether/Thiol : Sulfinyl derivatives exhibit higher polarity and oxidative stability compared to thioethers (–S–R) or thiols (–SH). This enhances solubility and bioavailability, critical for drug delivery .

Aromatic Substituents at Positions 3 and 4

The nature of aromatic groups at positions 3 and 4 influences steric bulk and electronic interactions:

Compound Name Position 3 Substituent Position 4 Substituent Key Activities Reference ID
Target Compound 4-Methylphenyl Methyl Under investigation
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole 2,4-Dichlorobenzylsulfanyl 4-Chlorophenyl Antifungal, COX-2 inhibition
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3-Trifluoromethylbenzyl 4-Methylphenyl High lipophilicity, antitumor
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 4-Methylbenzylidene hydrazine 4-Ethoxyphenyl Antioxidant, Schiff base activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance bioactivity by increasing electrophilicity. For example, chlorophenyl and trifluoromethyl groups improve antifungal and antitumor activities .
  • Methoxy/Ethoxy Groups : Improve solubility and antioxidant capacity via hydrogen bonding .

Key Insights :

  • The target compound’s methylsulfinyl group may synergize with 4-methylphenyl for antimicrobial activity, but data gaps exist compared to analogues with proven antifungal () or anticonvulsant () profiles.
  • Antioxidant activity is more pronounced in pyridinyl or Schiff base derivatives (e.g., ).

Biological Activity

4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole (CAS No. 116850-71-6) is a heterocyclic compound belonging to the triazole class, which is widely recognized for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential therapeutic effects and mechanisms of action.

The molecular formula of 4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole is C11H13N3OSC_{11}H_{13}N_{3}OS, with a molecular weight of approximately 235.31 g/mol. Its structure features a triazole ring, which is essential for its biological activity.

PropertyValue
CAS No. 116850-71-6
Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
IUPAC Name 4-methyl-3-(4-methylphenyl)-5-methylsulfinyl-1,2,4-triazole
InChI Key ITHHMPLHGBBWAA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring can inhibit the activity of enzymes or receptors by binding to them, while the methylsulfinyl group may enhance binding affinity and selectivity. This mechanism suggests potential applications in treating various diseases through enzyme inhibition or disruption of cellular processes.

Biological Activities

Research indicates that 4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole exhibits several promising biological activities:

  • Antimicrobial Properties : Initial studies have shown that this compound possesses antimicrobial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents .
  • Anticancer Potential : Some investigations suggest that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds:

  • Antifungal Activity : A study demonstrated that various triazoles, including derivatives similar to 4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole, showed significant antifungal effects against strains such as Candida albicans and Aspergillus fumigatus.
  • Enzyme Inhibition Studies : Research has indicated that triazoles can inhibit cytochrome P450 enzymes involved in drug metabolism, which could lead to drug-drug interactions if used concurrently with other medications .
  • Comparative Studies : In comparative analyses with similar compounds like 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole and 4-Methyl-3-(methylsulfonyl)-5-(p-tolyl)-4H-1,2,4-triazole, it was noted that the presence of both methylsulfinyl and p-tolyl groups contributes to enhanced stability and biological activity.

Q & A

Q. What are the common synthetic routes for preparing 1,2,4-triazole derivatives with sulfinyl substituents?

The synthesis typically involves cyclization of thiosemicarbazides or alkylation/oxidation of thiol precursors. For example, microwave-assisted alkylation of triazole-thiol intermediates with halides (e.g., (3-bromopropyl)benzene) in i-propanol with NaOH yields substituted triazoles, followed by oxidation with H₂O₂ or KMnO₄ to introduce sulfinyl groups . Key steps include monitoring reaction completeness via gas chromatography (GC) and optimizing conditions (e.g., 165°C, 45 minutes for microwave synthesis) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • IR spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1050 cm⁻¹ for sulfinyl, C-N stretches at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • Mass spectrometry (ES+) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. How are solubility and stability profiles determined for sulfinyl-containing triazoles?

Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (chloroform) via gravimetric methods. Stability under thermal/oxidative stress is tested using thermogravimetric analysis (TGA) and accelerated degradation studies (e.g., exposure to H₂O₂ or UV light) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity of sulfinyl-triazoles?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, optimizing parameters (e.g., 165°C, 12.2 bar pressure, 45 minutes) increased yields of triazole-thioethers to >80%, with reduced side products compared to conventional heating . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) further enhances purity .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?

  • X-ray diffraction (SHELX suite) : Refinement of crystal structures using SHELXL for high-resolution data, addressing disorder in sulfinyl groups via constrained occupancy .
  • ORTEP-3 GUI : Visualizes thermal ellipsoids to validate molecular geometry and hydrogen bonding networks .
  • Error analysis : Statistical tools (e.g., Numerical Recipes in C) quantify uncertainties in bond lengths/angles .

Q. How do substituents influence the biological activity of sulfinyl-triazoles?

  • Antimicrobial activity : Substitution with electron-withdrawing groups (e.g., Cl at para-position) enhances activity against Staphylococcus aureus (MIC ~8 µg/mL) by disrupting membrane integrity .
  • Antioxidant activity : Pyridinyl or morpholinyl substituents increase radical scavenging (IC₅₀ ~12 µM in DPPH assays) via electron donation .
  • Structure-activity relationships (SAR) : QSAR modeling identifies steric/electronic descriptors (e.g., logP, HOMO-LUMO gaps) correlating with efficacy .

Q. What methodologies analyze regioselectivity in triazole alkylation/oxidation?

  • HPLC-MS : Tracks reaction intermediates (e.g., thioether vs. sulfoxide) using C18 columns and acetonitrile/water gradients .
  • DFT calculations : Predicts preferred reaction pathways (e.g., sulfinyl oxidation via radical or ionic mechanisms) using Gaussian09 with B3LYP/6-31G* basis sets .

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